4'-Hydroxy-7-methoxyflavan
Overview
Description
Synthesis Analysis
The asymmetric synthesis of 4'-Hydroxy-7-methoxyflavan has been achieved through methods that highlight its structural complexity and the intricacy involved in its formation. One such method involves an asymmetric reduction combined with a microwave-assistant aromatic C–O bond formation to construct the benzopyran skeleton, which is crucial for forming the flavan backbone (Xu, Xue, Zhang, & Li, 2009). Another notable synthesis approach employs a BF3.Et2O-catalyzed pyran cyclization in an aprotic polar solvent, leading to a concise synthesis of 4'-Hydroxy-7-methoxyflavan among other flavans (Li et al., 2001).
Molecular Structure Analysis
The molecular structure of 4'-Hydroxy-7-methoxyflavan is fundamental to its properties and reactivity. The presence of the hydroxy and methoxy functional groups significantly influences the compound's chemical behavior and interactions. The detailed structure elucidation often employs techniques such as single-crystal X-ray analysis, which provides insights into the compound's crystallographic dimensions and the spatial arrangement of its atoms (Shoja, 1992).
Chemical Reactions and Properties
The reactivity of 4'-Hydroxy-7-methoxyflavan is marked by its ability to undergo various chemical transformations, which can lead to the formation of different derivatives with varied biological activities. The compound's chemical reactions are often dictated by the functional groups present, facilitating reactions such as O-alkylation and dealkylation, which are critical for modifying its structure and enhancing its activity (Tominaga & Horie, 1993).
Scientific Research Applications
Synthesis Techniques and Anticancer Applications :
- Xu et al. (2009) developed the first enantioselective synthesis of naturally occurring 4′-hydroxy-7-methoxyflavane, highlighting its potential in pharmacological applications (Xu et al., 2009).
- Pouget et al. (2000) synthesized flavan-4-ols and 4-methoxyflavans as potential anticancer drugs, indicating the relevance of 4'-Hydroxy-7-methoxyflavan in this field (Pouget et al., 2000).
Bioactive Properties and Applications :
- Ghosal et al. (1985) identified various flavans, including 4'-Hydroxy-7-methoxyflavan derivatives, from Zephyranthes flava, suggesting their significance in botanical and medicinal research (Ghosal et al., 1985).
- De Meyer et al. (1991) reported on the antiviral activities of 4'-Hydroxy-3-methoxyflavones, highlighting the potential therapeutic applications of similar compounds in treating viral infections (De Meyer et al., 1991).
Antioxidant and Anti-Inflammatory Effects :
- Attwood et al. (1984) examined the ultraviolet spectra of various hydroxyflavans, including 4'-Hydroxy-7-methoxyflavan, providing insights into their antioxidant properties (Attwood et al., 1984).
- Park et al. (2011) isolated flavonoids from silkworm droppings, including a 4'-Hydroxy-7-methoxyflavan derivative, and evaluated their effects on heme oxygenase-1, an enzyme with antioxidant properties (Park et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-[(2S)-7-methoxy-3,4-dihydro-2H-chromen-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-14-8-4-12-5-9-15(19-16(12)10-14)11-2-6-13(17)7-3-11/h2-4,6-8,10,15,17H,5,9H2,1H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIYVJDLRVEGDX-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(O2)C3=CC=C(C=C3)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@H](O2)C3=CC=C(C=C3)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950058 | |
Record name | 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy-7-methoxyflavan | |
CAS RN |
27348-54-5 | |
Record name | 4'Flavanol, 7-methoxy-, (S)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027348545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.